N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a nicotinamide moiety, a trifluoromethyl group, and an oxadiazole ring, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the tetrahydropyran moiety.
Formation of the Nicotinamide Moiety: The nicotinamide structure is typically formed through the reaction of nicotinic acid or its derivatives with amines under amide bond-forming conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving nicotinamide derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nicotinamide moiety may interact with enzymes or receptors involved in cellular metabolism, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The oxadiazole ring may contribute to the compound’s overall reactivity and ability to form specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds such as nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside share structural similarities with the nicotinamide moiety.
Trifluoromethyl Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine contain the trifluoromethyl group.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole and its derivatives share the oxadiazole ring structure.
Uniqueness
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, while the oxadiazole ring and nicotinamide moiety contribute to its reactivity and potential biological activity.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3/c16-15(17,18)11-2-1-10(7-19-11)14(23)20-8-12-21-13(22-25-12)9-3-5-24-6-4-9/h1-2,7,9H,3-6,8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIAVQUVLBJTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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